molecular formula C17H16N4O4 B4922764 N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(2-NITROPHENOXY)ACETAMIDE

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(2-NITROPHENOXY)ACETAMIDE

Cat. No.: B4922764
M. Wt: 340.33 g/mol
InChI Key: SXKUKAOOBSUNFI-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(2-NITROPHENOXY)ACETAMIDE is a complex organic compound that features a benzimidazole moiety linked to a nitrophenoxy acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(2-NITROPHENOXY)ACETAMIDE typically involves the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Linking to Ethyl Group: The benzimidazole is then alkylated with an ethyl halide in the presence of a base such as potassium carbonate.

    Attachment of Nitro Group: The nitrophenoxy group is introduced via a nucleophilic substitution reaction using a nitrophenol derivative and an appropriate leaving group.

    Formation of Acetamide: Finally, the acetamide linkage is formed through an amide coupling reaction, often mediated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(2-NITROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The benzimidazole ring can be oxidized to form N-oxides.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction of Nitro Group: Formation of an amine derivative.

    Oxidation of Benzimidazole: Formation of N-oxide derivatives.

    Substitution of Nitrophenoxy Group: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(2-NITROPHENOXY)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its benzimidazole core, which is known for various biological activities.

    Biological Research: Used in studies involving enzyme inhibition, receptor binding, and as a fluorescent probe.

    Materials Science: Utilized in the synthesis of novel polymers and materials with specific electronic properties.

    Industrial Applications: Employed in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(2-NITROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-METHYLBENZAMIDE
  • N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE

Uniqueness

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(2-NITROPHENOXY)ACETAMIDE is unique due to the presence of both a benzimidazole and a nitrophenoxy group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-17(11-25-15-8-4-3-7-14(15)21(23)24)18-10-9-16-19-12-5-1-2-6-13(12)20-16/h1-8H,9-11H2,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKUKAOOBSUNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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